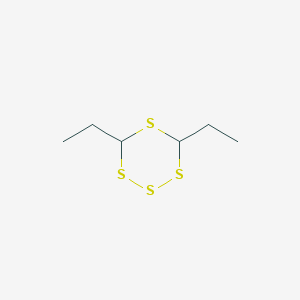
4,6-Diethyl-1,2,3,5-tetrathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-1,2,3,5-tetrathiane is an organosulfur compound with the molecular formula C6H12S4 and a molecular weight of 212.419 g/mol . This compound is characterized by its unique structure, which includes a tetrathiane ring with two ethyl groups attached at the 4 and 6 positions. It is known for its distinctive odor and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,2,3,5-tetrathiane typically involves the reaction of ethyl-substituted thiols with sulfur. One common method is the cyclization of 1,2-dithiols in the presence of sulfur or sulfur donors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diethyl-1,2,3,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrathiane ring, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Transition metal catalysts such as palladium or platinum may be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl-substituted tetrathianes.
Aplicaciones Científicas De Investigación
4,6-Diethyl-1,2,3,5-tetrathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Mecanismo De Acción
The mechanism of action of 4,6-Diethyl-1,2,3,5-tetrathiane involves its interaction with various molecular targets, including enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is crucial for its biological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5-Tetrathiane: Similar structure but without the ethyl groups.
3,6-Diethyl-1,2,4,5-tetrathiane: Another isomer with ethyl groups at different positions.
1,2,4,5-Tetrathiane: Lacks the ethyl groups and has a different ring structure
Uniqueness
4,6-Diethyl-1,2,3,5-tetrathiane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its reactivity and makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
143193-10-6 |
|---|---|
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
4,6-diethyl-1,2,3,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-3-5-7-6(4-2)9-10-8-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SBTJQRLWWVYRND-UHFFFAOYSA-N |
SMILES canónico |
CCC1SC(SSS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


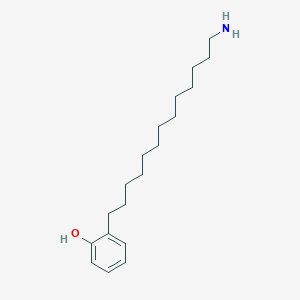
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
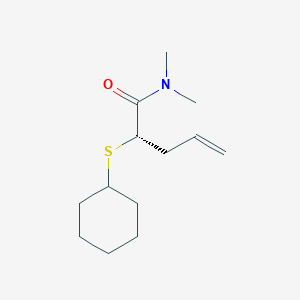
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

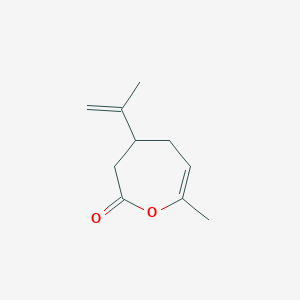
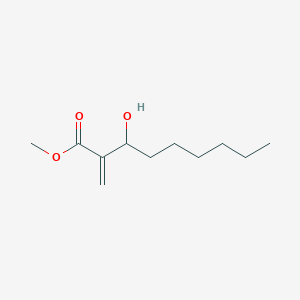
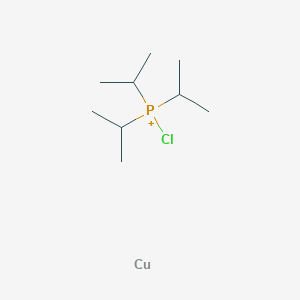
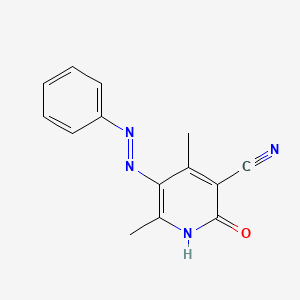

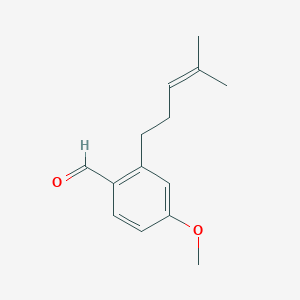
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
